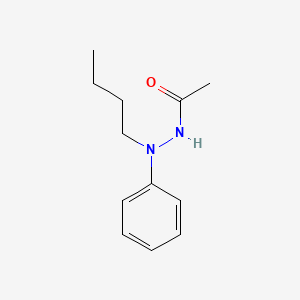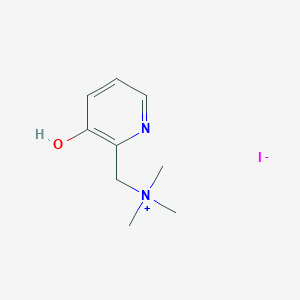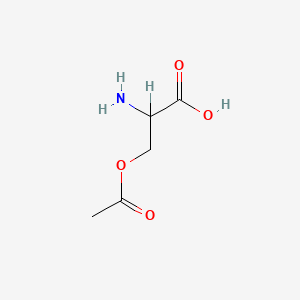
2-Methyl-1,2-oxaphospholane 2-oxide
説明
2-Methyl-1,2-oxaphospholane 2-oxide is a chemical compound with the molecular formula C4H9O2P . Its average mass is 120.087 Da and its monoisotopic mass is 120.034019 Da . It is also known by other names such as 1,2-Oxaphospholane, 2-methyl-, 2-oxide .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2-oxaphospholane 2-oxide consists of 4 carbon atoms, 9 hydrogen atoms, 2 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2-oxaphospholane 2-oxide include a molecular weight of 120.09 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .科学的研究の応用
Thermal Decomposition of 2-Methyl-1,2-oxaphospholane 2-oxide
2-Methyl-1,2-oxaphospholane 2-oxide (OP) has been identified as a thermally stable compound useful in flame-retarded compositions. In an inert atmosphere, it begins losing weight at 200°C, producing CO2, low-chain hydrocarbons, aliphatic and aliphatic–aromatic phosphine oxides upon pyrolysis at 450°C. The mechanism for the different products is proposed, indicating the compound's potential for condensed- and vapor-phase fire retardant actions (Balabanovich, 2004).
Flame Retardant Applications in Polymers
OP shows significant flame-retardant effects in various polymers:
- In poly(butylene terephthalate) (PBT), a self-extinguishing formulation was achieved with OP, attributed to the condensed-phase mechanism of intumescence (Balabanovich, Ala M Balabanovich, & Engelmann, 2003).
- OP, combined with melamine and novolac, enhanced the flame-retardant properties of high-impact polystyrene (HIPS) through charring and formation of polyaromatic and polyphosphazene-type structures (Balabanovich, 2004).
- OP improved the fire retardant performance of the PPO/HIPS blend, showing synergistic effects in condensed and vapor phases (Balabanovich, Levchik, & Yang, 2002).
- Ammonium polyphosphate and OP in HIPS demonstrated synergistic flame-retardant effects, likely due to the formation of polyphosphoric acid and probable polyphosphazene-type structures (Balabanovich & Prokopovich, 2005).
Additional Applications
- Synthesis of Heterocyclic Molecules : OP derivatives have been synthesized through various reactions, such as stepwise esterification, indicating their role in creating diverse chemical structures (Kwon & Oh, 1981).
- Reaction with Trimethylsilyl Cyanide : The reaction of OP derivatives with trimethylsilyl cyanide yields organophosphorus compounds, highlighting its reactivity and potential in synthesizing phosphorus-based compounds (Odinets et al., 1993).
- Flame Retardancy in Epoxy Resin : Studies showed that OP, when used with DMP-30, exhibits good synergistic effects in accelerating the curing process of epoxy resin, improving flame retardant properties and thermal stability (Cai Shao-ju, 2014).
特性
IUPAC Name |
2-methyl-1,2λ5-oxaphospholane 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O2P/c1-7(5)4-2-3-6-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNNATVBPNXCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967923 | |
| Record name | 2-Methyl-1,2lambda~5~-oxaphospholan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2-oxaphospholane 2-oxide | |
CAS RN |
53314-66-2 | |
| Record name | 1,2-Oxaphospholane, 2-methyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53314-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2-oxaphospholane 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053314662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2lambda~5~-oxaphospholan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2-oxaphospholane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6,8-Trimethyl-4,7,9-trioxo-4,5,6,7,8,9-hexahydropyrimido[5',4':5,6]pyrido[3,4-c][1,2,5]oxadiazol-3-ium-3-olate](/img/structure/B3067108.png)

![2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide](/img/structure/B3067119.png)
![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)




![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)